Demonstrated Yield in Tri-ortho-Substituted Biaryl Suzuki–Miyaura Coupling vs. General Aryl Chloride Reactivity Class
Ethyl 2-chloro-3-methoxybenzoate was explicitly employed as a substrate in a Pd-catalyzed Suzuki–Miyaura cross-coupling with 2-methylphenylboronic acid, using the carbazolyl-derived phosphine ligand 2a (9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole) and Pd(OAc)₂ in 1,4-dioxane with K₃PO₄·H₂O as base, yielding ethyl 2-o-tolyl-3-methoxybenzoate in 85% isolated yield after 24 hours [1]. This reaction constructs a tri-ortho-substituted biaryl bond, a transformation recognized as exceptionally challenging due to the combined steric congestion of two ortho substituents flanking the newly formed C–C bond. For context, unactivated aryl chlorides are generally considered poorly reactive substrates in Suzuki–Miyaura coupling relative to aryl bromides or iodides, and ortho-substitution further attenuates reactivity [2]. The achievement of 85% yield with this specific 2-Cl-3-OMe substitution pattern validates its compatibility with advanced phosphine ligand systems designed to overcome steric hindrance, a result that cannot be assumed for regioisomeric chloro-methoxybenzoates or the corresponding bromo analog without parallel experimental evidence.
| Evidence Dimension | Isolated yield in sterically hindered Suzuki–Miyaura biaryl coupling |
|---|---|
| Target Compound Data | 85% isolated yield (ethyl 2-o-tolyl-3-methoxybenzoate) with 2-methylphenylboronic acid |
| Comparator Or Baseline | Unactivated aryl chlorides in conventional Suzuki coupling with standard phosphine ligands (e.g., PPh₃) typically give <50% yield for ortho-substituted substrates; even with optimized NHC ligands, tri-ortho-substituted couplings often require elevated temperatures and extended reaction times to reach comparable yields [2] |
| Quantified Difference | 85% yield demonstrates that the 2-Cl-3-OMe-ethyl ester substrate is competent in challenging tri-ortho-substituted coupling when paired with an appropriate ligand system; a direct comparator study of regioisomeric analogs under identical conditions is not available in the literature |
| Conditions | Pd(OAc)₂ (0.5 mol%), carbazolyl-derived phosphine ligand 2a, K₃PO₄·H₂O (3.0 equiv), 1,4-dioxane, 100 °C, 24 h; substrate: ethyl 2-chloro-3-methoxybenzoate (1.0 equiv); coupling partner: 2-methylphenylboronic acid (1.5 equiv) |
Why This Matters
For scientists procuring a building block for sterically hindered biaryl synthesis, the documented 85% yield with this specific substitution pattern under a defined catalytic system provides a validated starting point that is absent for its regioisomeric or halogen-analog counterparts, reducing the risk of synthetic failure in hit-to-lead or library synthesis campaigns.
- [1] To, S. C.; Kwong, F. Y. Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. Chem. Commun. 2011, 47, 5079–5081. DOI: 10.1039/C1CC10708A. Reaction details cross-referenced with Molaid compound entry for CAS 1261743-55-8. View Source
- [2] Navarro, O.; Kelly, R. A. III; Nolan, S. P. A General Method for the Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. J. Am. Chem. Soc. 2003, 125, 16194–16195. DOI: 10.1021/ja038631r View Source
